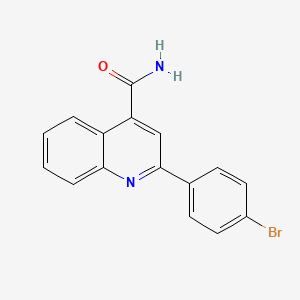![molecular formula C17H13NO2S B5783614 N-[2-(phenylthio)phenyl]-2-furamide](/img/structure/B5783614.png)
N-[2-(phenylthio)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(phenylthio)phenyl]-2-furamide, also known as NSC 672121, is an organic compound that belongs to the family of furan-2-carboxamides. This compound has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(phenylthio)phenyl]-2-furamide 672121 is not fully understood. However, research has suggested that this compound 672121 may inhibit the activity of certain enzymes involved in cancer cell growth, inflammation, and neuronal cell death. This compound 672121 has also been found to activate certain signaling pathways that promote cell survival and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound 672121 has been found to have various biochemical and physiological effects. In cancer research, this compound 672121 has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. In inflammation research, this compound 672121 has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of certain enzymes involved in inflammation. In neurological disorder research, this compound 672121 has been found to protect neuronal cells from oxidative stress and reduce inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[2-(phenylthio)phenyl]-2-furamide 672121 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to have low toxicity in animal models, making it a safe option for in vivo studies. However, one limitation of this compound 672121 is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-[2-(phenylthio)phenyl]-2-furamide 672121. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies for cancer, inflammation, and neurological disorders. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound 672121. Overall, this compound 672121 holds great potential for the development of novel therapeutic agents for a variety of diseases.
Synthesis Methods
N-[2-(phenylthio)phenyl]-2-furamide 672121 can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-nitrobenzaldehyde with thiophenol to obtain 2-(phenylthio)benzaldehyde. The second step involves the reaction of 2-(phenylthio)benzaldehyde with furfurylamine to obtain this compound 672121. The final product is obtained after purification through recrystallization.
Scientific Research Applications
N-[2-(phenylthio)phenyl]-2-furamide 672121 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 672121 has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Inflammation research has shown that this compound 672121 can reduce inflammation in animal models of arthritis and colitis. In neurological disorder research, this compound 672121 has been found to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
N-(2-phenylsulfanylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2S/c19-17(15-10-6-12-20-15)18-14-9-4-5-11-16(14)21-13-7-2-1-3-8-13/h1-12H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBMWYPUOHCDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![3-[(4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5783546.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide](/img/structure/B5783560.png)
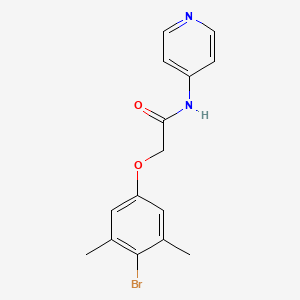
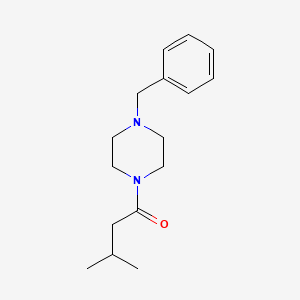
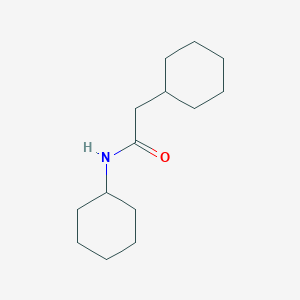
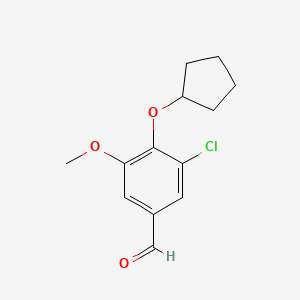

![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
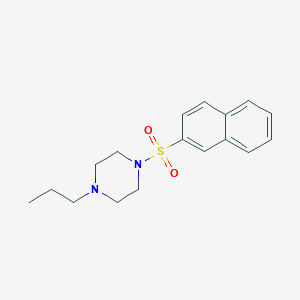
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)
